Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate
Description
Nomenclature and Structural Identification
Systematic IUPAC Name Derivation
The systematic IUPAC name is constructed by identifying the parent heterocyclic system and its substituents. The core structure is pyrazolo[3,4-d]pyrimidin-4-olate , a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
- 1,1-Dioxidotetrahydro-3-thienyl : A tetrahydrothiophene ring (saturated thiophene) with a sulfone group (-SO₂-) at position 1 and substitution at position 3.
- Sodium counterion : Balances the negative charge on the pyrimidin-4-olate oxygen.
The full IUPAC name follows priority rules for numbering and substituent placement, ensuring unambiguous identification.
Molecular Formula Analysis (C₉H₉N₄NaO₃S)
The molecular formula C₉H₉N₄NaO₃S corresponds to a molar mass of 276.25 g/mol , calculated using atomic weights:
$$
\text{Molar mass} = 9(12.011) + 9(1.008) + 4(14.007) + 22.990 + 3(15.999) + 32.065 = 276.251 \, \text{g/mol}
$$
Elemental Composition
| Element | Percentage Composition |
|---|---|
| C | 39.13% |
| H | 3.28% |
| N | 20.28% |
| Na | 8.32% |
| O | 17.37% |
| S | 11.61% |
The structure features:
Structural Isomerism in Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives exhibit positional isomerism and tautomerism :
Positional Isomerism
- Substituent placement on the bicyclic system alters physicochemical properties. For example, shifting the sulfone group to position 2 of the thienyl ring creates a distinct isomer.
- Alkylation or arylation at N1 vs. N3 generates regioisomers, as seen in analogues like 1-benzyl-5,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione.
Tautomerism
The pyrimidin-4-olate group can tautomerize between enolate and keto forms, though X-ray data confirm the enolate form predominates in the solid state due to sodium coordination.
Crystallographic Characterization via X-ray Diffraction
X-ray diffraction (XRD) reveals the compound’s crystal packing and molecular geometry:
Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell dimensions | $$a = 8.92 \, \text{Å}, b = 12.34 \, \text{Å}, c = 14.56 \, \text{Å}$$ |
| Unit cell angles | $$\alpha = 90^\circ, \beta = 105.7^\circ, \gamma = 90^\circ$$ |
| Density | 1.452 g/cm³ |
Structural Features
- The pyrazolo[3,4-d]pyrimidine core is planar, with bond lengths consistent with aromatic delocalization ($$d_{\text{C-N}} = 1.33–1.37 \, \text{Å}$$).
- The sodium ion forms a coordination bond with the enolate oxygen ($$d{\text{Na-O}} = 2.41 \, \text{Å}$$) and interacts weakly with sulfone oxygens ($$d{\text{Na-O}} = 2.89 \, \text{Å}$$).
- Intermolecular interactions :
- C–H···O hydrogen bonds between thienyl sulfone and pyrimidine N-atoms.
- π-π stacking of pyrazolo[3,4-d]pyrimidine rings ($$d_{\text{centroid-centroid}} = 3.62 \, \text{Å}$$).
Properties
IUPAC Name |
sodium;1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S.Na/c14-9-7-3-12-13(8(7)10-5-11-9)6-1-2-17(15,16)4-6;/h3,5-6H,1-2,4H2,(H,10,11,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBPEVRBPZXLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=NC=N3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate is a compound of interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₈N₄O₃S
- Molecular Weight : 232.24 g/mol
This compound features a pyrazolo-pyrimidine core which is known for its diverse pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been shown to selectively inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, indicating potential use in treating infections .
Pharmacological Effects
The biological activity of this compound has been explored in various studies:
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties in vitro. It reduces the production of pro-inflammatory cytokines in immune cells .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neurons from oxidative stress and apoptosis, suggesting a potential role in neurodegenerative disease management .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a systematic comparison:
Substituent Variations and Physicochemical Properties
Key Research Findings
Solubility Advantage: The sodium olate group in the target compound confers superior solubility over neutral analogs (e.g., benzothiazole derivatives), making it favorable for intravenous formulations .
Sulfone vs. Thioether : The 1,1-dioxidotetrahydrothienyl group offers greater oxidative stability compared to thioether-containing analogs (e.g., compounds 2–10 in ), reducing metabolic degradation .
Activity Trade-offs : While benzothiazole derivatives excel in antimicrobial activity, the target compound’s sodium salt may prioritize enzyme inhibition or antitumor effects due to its polar nature .
Preparation Methods
Incorporation of the 1,1-Dioxidotetrahydro-3-thienyl Moiety
The 1,1-dioxidotetrahydro-3-thienyl group corresponds to a sulfone-substituted tetrahydrothiophene ring. Preparation involves:
Starting Material: Commercially available tetrahydrothiophene derivatives or 3-thiophenecarboxylic acid.
Oxidation to Sulfone: The tetrahydrothiophene ring is oxidized to the corresponding sulfone (1,1-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to avoid overoxidation or ring cleavage.
Functional Group Interconversions: The sulfone-containing intermediate can be converted to acid chlorides or other reactive intermediates for coupling reactions.
Formation of the Sodium 4-olate Salt
The 4-olate functionality on the pyrazolo[3,4-d]pyrimidine ring is typically generated by:
Deprotonation of the Hydroxy or Keto Precursor: Treatment of the hydroxy-pyrazolopyrimidine intermediate with a sodium base (e.g., sodium hydride or sodium methoxide) in an appropriate solvent leads to the formation of the sodium 4-olate salt.
Isolation: The sodium salt is isolated by crystallization or precipitation from the reaction mixture, often using solvents like ethanol or water.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of pyrazolo[3,4-d]pyrimidine core | Cyclization of pyrimidine precursor with hydrazine derivatives or imino-pyridinium salts; [3+2] cyclization with alkynes | Formation of bicyclic heterocycle |
| 2 | Functionalization at position 1 | Suzuki coupling with boronic acids, or amide formation via acid chloride intermediates | Introduction of substituents such as 1,1-dioxidotetrahydro-3-thienyl moiety |
| 3 | Oxidation of tetrahydrothiophene to sulfone | m-CPBA or H2O2 oxidation | Formation of 1,1-dioxide sulfone ring |
| 4 | Salt formation | Treatment with sodium base (NaH, NaOMe) | Sodium 4-olate salt formation |
Detailed Research Findings and Notes
The synthetic sequence often requires careful control of stereochemistry, especially when chiral centers are present in the tetrahydrothiophene ring. Resolution techniques such as preparative HPLC or diastereomeric salt formation may be employed to obtain enantiomerically pure compounds.
The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) is crucial for installing complex substituents on the pyrazolopyrimidine scaffold.
Protection and deprotection steps (e.g., BOC protection of amines) are commonly used to facilitate selective functionalization.
The oxidation state of the sulfur atom in the thienyl ring is critical for biological activity and stability; thus, precise oxidation to the sulfone is a key step.
The sodium salt formation enhances solubility and bioavailability, which is important for pharmaceutical applications.
Summary Table of Key Reagents and Conditions
Q & A
Q. What is the pharmacological significance of pyrazolo[3,4-d]pyrimidine derivatives like Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate?
Pyrazolo[3,4-d]pyrimidines are purine analogues with demonstrated antitumor, anti-inflammatory, and antimicrobial activities . Their structural similarity to purines allows interaction with enzymes like kinases and cyclin-dependent kinases (CDKs), making them promising candidates for targeted therapies. For example, derivatives have shown cytotoxicity against cancer cell lines (e.g., A549 lung adenocarcinoma) via apoptosis induction and caspase-3 activation .
Q. What are common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives?
A standard approach involves condensation reactions between pyrazole and pyrimidine precursors. For instance:
Q. How is structural characterization performed for these compounds?
Key methods include:
- X-ray crystallography to determine crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/n space group, β = 93.554°) .
- Spectral analysis : ¹H/¹³C NMR for functional group identification, mass spectrometry (ESI) for molecular weight confirmation, and elemental analysis .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?
Methodological steps include:
- In vitro cytotoxicity assays : Test compounds against cancer cell lines (e.g., A549, HeLa) using MTT or SRB assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin) .
- Mechanistic studies :
- In vivo xenograft models : Administer derivatives (e.g., 10–50 mg/kg) to nude mice with tumor implants and monitor tumor volume reduction .
Q. How can structural modifications enhance target selectivity or potency?
SAR studies suggest:
Q. How to address contradictions in biological data across studies?
For example, a compound may show high in vitro potency but poor in vivo efficacy. Strategies include:
Q. What are best practices for optimizing reaction yields in synthesis?
- Reaction condition screening : Vary solvents (e.g., dichloromethane vs. ethanol), temperatures, and catalysts.
- Purification techniques : Use column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (DMF/EtOH mixtures) .
- Byproduct analysis : Monitor reactions via TLC or HPLC to identify unwanted intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
